molecular formula C39H66Li4N7O17P3S B12282202 n-Octadecanoyl coenzyme a lithium salt

n-Octadecanoyl coenzyme a lithium salt

Cat. No.: B12282202
M. Wt: 1057.8 g/mol
InChI Key: MPFKQSRFWSQHAV-UHFFFAOYSA-J
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Octadecanoyl coenzyme A lithium salt typically involves the acylation of coenzyme A with stearic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of stearic acid, facilitating its reaction with coenzyme A .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

n-Octadecanoyl coenzyme A lithium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various fatty acid derivatives and metabolites that play crucial roles in metabolic pathways .

Mechanism of Action

n-Octadecanoyl coenzyme A lithium salt functions as an acyl group carrier, facilitating the transfer of acyl groups in metabolic pathways. It is a substrate for the enzyme stearoyl-CoA desaturase, which converts it to oleoyl-CoA. This desaturation step is crucial for the biosynthesis of unsaturated fatty acids . The compound also plays a role in the PPAR signaling pathway, influencing gene expression related to lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

  • Palmitoyl coenzyme A lithium salt
  • Oleoyl coenzyme A lithium salt
  • Acetyl coenzyme A lithium salt
  • Myristoyl coenzyme A lithium salt
  • Decanoyl coenzyme A monohydrate
  • Lauroyl coenzyme A lithium salt
  • Octanoyl coenzyme A lithium salt hydrate
  • Palmitoleoyl coenzyme A lithium salt
  • Coenzyme A trilithium salt

Uniqueness

n-Octadecanoyl coenzyme A lithium salt is unique due to its specific role in the synthesis of monounsaturated fatty acids and its involvement in the PPAR signaling pathway. Its structure and function make it distinct from other coenzyme A derivatives, providing unique insights into fatty acid metabolism and its regulation .

Properties

Molecular Formula

C39H66Li4N7O17P3S

Molecular Weight

1057.8 g/mol

IUPAC Name

tetralithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-[[3-(2-octadecanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate

InChI

InChI=1S/C39H70N7O17P3S.4Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;;;;/h26-28,32-34,38,49-50H,4-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);;;;/q;4*+1/p-4

InChI Key

MPFKQSRFWSQHAV-UHFFFAOYSA-J

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].CCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

Origin of Product

United States

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